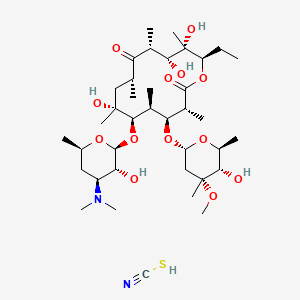

Erythromycin Thiocyanate

Description

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRRTEYLDPNZHR-YZPBMOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N2O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858755 | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

793.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7704-67-8 | |

| Record name | Erythromycin thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythromycin thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERYTHROMYCIN THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Erythromycin Thiocyanate's Mechanism of Action on the 50S Ribosome: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin, a macrolide antibiotic, exerts its bacteriostatic effect by targeting the 50S large ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of erythromycin thiocyanate. It details the antibiotic's binding site within the nascent peptide exit tunnel (NPET), its specific interactions with 23S ribosomal RNA (rRNA) and ribosomal proteins, and its ultimate impact on the process of translation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying these interactions, and provides visual representations of the involved pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action

Erythromycin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1] It achieves this by binding to the 50S ribosomal subunit, a critical component of the bacterial translation machinery.[2] This binding event does not directly inhibit peptide bond formation but rather interferes with the elongation of the polypeptide chain.[3]

The antibiotic binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptides emerge from the ribosome.[4][5] By partially obstructing this tunnel, erythromycin physically blocks the progression of the growing peptide chain, particularly when it reaches a length of about six to eight amino acids.[4] This blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, a process that ultimately halts protein synthesis.[6]

Binding Site within the 50S Ribosomal Subunit

Cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have precisely mapped the binding site of erythromycin on the 50S ribosomal subunit.[3][7][8] The antibiotic molecule lodges itself in a hydrophobic pocket at the entrance of the NPET.[3] This binding site is predominantly formed by domain V of the 23S rRNA, with contributions from ribosomal proteins L4 and L22, which form a constriction point within the tunnel.[3][9][10]

Molecular Interactions

The affinity and specificity of erythromycin's binding are dictated by a series of non-covalent interactions with ribosomal components:

-

23S rRNA: Erythromycin forms critical hydrogen bonds with specific nucleotides of the 23S rRNA.[11][12] Key residues involved in this interaction include A2058 and A2059 in the peptidyl transferase loop.[9] The desosamine sugar of erythromycin plays a crucial role in these interactions.[11]

-

Ribosomal Proteins: While the primary interactions are with rRNA, ribosomal proteins L4 and L22, located near the binding site, also influence the binding and action of erythromycin.[3][10] Mutations in these proteins can confer resistance to the antibiotic.[3][13]

Quantitative Data on Erythromycin-Ribosome Interactions

The following tables summarize key quantitative data gathered from various studies on the interaction of erythromycin with the bacterial ribosome.

| Parameter | Organism | Value | Reference |

| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10⁻⁸ M at 24°C | [14] |

| Escherichia coli | 1.4 x 10⁻⁸ M at 5°C | [14] | |

| Streptococcus pneumoniae | 4.9 ± 0.6 nM | [15] | |

| IC50 for Protein Synthesis Inhibition | Haemophilus influenzae | 1.5 µg/ml | [16] |

| Stoichiometry of Binding | Escherichia coli | 1 molecule per 70S ribosome | [14] |

| Bacillus subtilis & Staphylococcus aureus | 1:1 to the 50S subunit | [17] |

Table 1: Binding Affinity and Stoichiometry of Erythromycin

| Parameter | Value | Reference |

| Forward Reaction Rate Constant (kon) | 1.7 x 10⁷ liters per mol per min | [14] |

| Reverse Reaction Rate Constant (koff) | 0.15 per min | [14] |

Table 2: Kinetic Parameters of Erythromycin Binding to E. coli Ribosomes

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of erythromycin.

Ribosome Binding Assay (Filter Binding)

This assay quantifies the binding of radiolabeled erythromycin to ribosomes.

Materials:

-

Purified 70S ribosomes or 50S ribosomal subunits

-

[¹⁴C]-Erythromycin

-

Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of [¹⁴C]-erythromycin in binding buffer.

-

Incubate the mixtures at the desired temperature (e.g., 24°C or 37°C) for a sufficient time to reach equilibrium (e.g., 10-15 minutes).[18]

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and ribosome-bound erythromycin will be retained on the filter, while unbound erythromycin will pass through.

-

Wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [¹⁴C]-erythromycin using a scintillation counter.

-

Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the number of binding sites (Bmax).[14]

In Vitro Translation Inhibition Assay

This assay measures the effect of erythromycin on the synthesis of a specific protein in a cell-free system.

Materials:

-

Cell-free translation system (e.g., E. coli S30 extract)

-

mRNA template encoding a reporter protein (e.g., luciferase or a specific peptide)

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine)

-

Erythromycin thiocyanate at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Protocol:

-

Set up in vitro translation reactions containing the S30 extract, mRNA template, and the amino acid mixture.

-

Add erythromycin to the reactions at a range of concentrations. Include a no-drug control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding TCA to precipitate the newly synthesized proteins.

-

Collect the protein precipitates on glass fiber filters and wash with TCA.

-

Measure the incorporation of the radiolabeled amino acid into the protein using a scintillation counter.

-

Calculate the percentage of inhibition of protein synthesis for each erythromycin concentration and determine the IC50 value.[16]

Ribosome Profiling

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment.

Protocol Overview:

-

Treat bacterial cells with an inhibitor of translation elongation (e.g., chloramphenicol) to freeze ribosomes on the mRNA.

-

Lyse the cells and treat the lysate with RNase I to digest any mRNA not protected by ribosomes. This results in ribosome-protected fragments (RPFs).

-

Isolate the monosomes containing the RPFs by sucrose gradient centrifugation.[19]

-

Extract the RPFs from the isolated ribosomes.

-

Prepare a cDNA library from the RPFs. This involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription, and PCR amplification.[19][20]

-

Sequence the cDNA library using next-generation sequencing.

-

Align the sequencing reads to the reference genome to map the positions of the ribosomes on the mRNA transcripts.

-

Analyze the data to identify ribosome pausing sites and changes in translation efficiency in the presence of erythromycin.[21][22]

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Mechanism of erythromycin action on the 50S ribosome.

Caption: Experimental workflow for a ribosome binding assay.

Caption: Experimental workflow for ribosome profiling.

Conclusion

Erythromycin thiocyanate's mechanism of action is a well-characterized example of targeted antibiotic activity. By binding to a specific site on the 50S ribosomal subunit, it effectively stalls protein synthesis, leading to the inhibition of bacterial growth. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental methodologies, is crucial for the ongoing development of new antibiotics and for combating the rise of antibiotic resistance. This guide provides a foundational resource for researchers and professionals dedicated to this critical area of study.

References

- 1. youtube.com [youtube.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Erythromycin resistance by L4/L22 mutations and resistance masking by drug efflux pump deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular mechanism of peptide-mediated erythromycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryo-EM structure of Mycobacterium tuberculosis 50S ribosomal subunit bound with clarithromycin reveals dynamic and specific interactions with macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. static1.squarespace.com [static1.squarespace.com]

- 21. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]

- 22. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Erythromycin Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Erythromycin Thiocyanate, a crucial intermediate in the production of various macrolide antibiotics. It details the core synthesis processes, explores the formation of common impurities, and presents analytical methodologies for their identification and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of erythromycin-based active pharmaceutical ingredients (APIs).

Core Synthesis Process of Erythromycin Thiocyanate

The industrial synthesis of Erythromycin Thiocyanate is primarily achieved through a salt formation reaction between Erythromycin A and a thiocyanate salt. The process generally starts from a crude Erythromycin base, which is obtained from the fermentation broth of Saccharopolyspora erythraea. The key steps involve the dissolution of the Erythromycin base, reaction with a thiocyanate source, and subsequent crystallization of the Erythromycin Thiocyanate salt.

The most common methods employ either an aqueous or an organic solvent system. The choice of solvent, pH, temperature, and molar ratio of reactants are critical parameters that influence the yield and purity of the final product.

Synthesis Workflow

The general workflow for the synthesis of Erythromycin Thiocyanate can be visualized as follows:

Caption: General workflow for the synthesis of Erythromycin Thiocyanate.

Experimental Protocols

Below are detailed experimental protocols representative of the common synthesis methods.

Protocol 1: Acetone-Based Synthesis [1][2]

-

Dissolution: Add crude Erythromycin (100 g) to acetone (600 mL) in a reaction vessel.

-

pH Adjustment: Heat the mixture to 35-45°C and adjust the pH to 8.5-9.5 with an appropriate base (e.g., sodium hydroxide solution).

-

Filtration: Filter the solution to remove any insoluble impurities.

-

Reaction: To the filtrate, add a thiocyanate salt (e.g., sodium thiocyanate, 2:1 molar ratio to erythromycin) and stir until dissolved.

-

Crystallization: Adjust the pH to 6.0-7.5 with a weak acid (e.g., acetic acid or dilute hydrochloric acid) to induce crystallization.

-

Cooling: Slowly cool the mixture to 0-10°C and maintain for at least 15 minutes to ensure complete precipitation.

-

Isolation and Washing: Separate the precipitate by filtration and wash with purified water (100 mL).

-

Drying: Dry the obtained solid to yield Erythromycin Thiocyanate.

Protocol 2: Aqueous-Based Synthesis [1][3]

-

Dissolution: Suspend crude Erythromycin (30 g) in purified water (300 mL).

-

Acidification: Slowly add 20% glacial acetic acid (approx. 9.9 mL) dropwise while stirring. Continue stirring for 20 minutes.

-

Filtration: Filter the mixture to remove insoluble impurities.

-

Reaction: Add a 20% sodium thiocyanate solution (approx. 18.4 mL, 0.038 mol) dropwise to the filtrate.

-

pH Adjustment and Reaction Time: Adjust the pH to 7.2 and allow the reaction to proceed for 1.5 hours with stirring.

-

Crystallization and Cooling: Cool the mixture to induce crystallization.

-

Isolation and Washing: Filter the precipitate, wash it three times with purified water, and then dry to obtain Erythromycin Thiocyanate.

Quantitative Data on Synthesis

The yield and purity of Erythromycin Thiocyanate are highly dependent on the chosen synthesis route and the quality of the starting materials. The following table summarizes some reported quantitative data.

| Parameter | Acetone-Based Method | Aqueous-Based Method | Reference(s) |

| Starting Material | Crude Erythromycin | Crude Erythromycin | [1][3] |

| Molar Ratio (Thiocyanate:Erythromycin) | 2:1 | 1.15:1 (approx.) | [1][3] |

| pH for Crystallization | 6.0 - 7.5 | 7.2 | [1][3] |

| Yield | ~95% | Not explicitly stated | [3] |

| Purity (Erythromycin A content by HPLC) | 84.6% - 85.1% | 74.3% | [1][3] |

Impurities in Erythromycin Thiocyanate

Impurities in Erythromycin Thiocyanate can originate from the fermentation process, degradation of the Erythromycin A molecule, or as by-products of the synthesis process itself. Rigorous control of these impurities is essential to ensure the safety and efficacy of the final API.

Major Classes of Impurities

-

Fermentation-Related Impurities: These are structurally similar macrolides produced by Saccharopolyspora erythraea alongside Erythromycin A. The most common are Erythromycin B and Erythromycin C.

-

Degradation Products: Erythromycin A is unstable in acidic conditions, leading to the formation of degradation products. Key degradants include Anhydroerythromycin A and Erythromycin A enol ether.

-

Process-Related Impurities: These can be formed during the synthesis and purification steps. An example is N-demethylerythromycin A. Pseudoerythromycin A Hemiketal (Erythromycin Impurity J) is another known related substance.

Relationship between Erythromycin A and Major Impurities

The following diagram illustrates the relationship between Erythromycin A and some of its key related substances.

Caption: Relationship between Erythromycin A and its major impurities.

Summary of Common Impurities

| Impurity Name | Other Names | Molecular Formula | Molecular Weight | Likely Origin | Reference(s) |

| Erythromycin B | C37H67NO12 | 717.93 | Fermentation | [4] | |

| Erythromycin C | C36H65NO13 | 719.90 | Fermentation | [4] | |

| Anhydroerythromycin A | Impurity D | C37H65NO12 | 715.91 | Degradation | [5] |

| Erythromycin A Enol Ether | Impurity E | C37H65NO12 | 715.91 | Degradation | [5] |

| N-demethylerythromycin A | Impurity B | C36H65NO13 | 719.90 | Process-related | [5] |

| Erythromycin E | Impurity C | C37H65NO14 | 747.91 | Fermentation/Metabolite | [5] |

| Erythromycin F | Impurity A | C37H67NO14 | 749.93 | Fermentation/Metabolite | [5] |

| Pseudoerythromycin A Hemiketal | Impurity J | C37H67NO13 | 733.93 | Process-related | [5] |

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the primary analytical technique for the identification and quantification of Erythromycin Thiocyanate and its related substances.

Experimental Protocol: RP-HPLC Method for Related Substances

This protocol is a representative method for the analysis of related substances in Erythromycin Thiocyanate.[6][7]

-

Chromatographic System:

-

Column: Waters XTerra® RP18, 5 µm, 4.6 x 250 mm (or equivalent high pH stable C18 column).

-

Mobile Phase A: 0.01 M dibasic sodium phosphate buffer, adjusted to pH 10.3 with sodium hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A mixture of Mobile Phase A, Water, and Acetonitrile in a ratio suitable for separating the main component from its impurities (e.g., 35:25:40 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Dissolve an accurately weighed quantity of Erythromycin Thiocyanate in the mobile phase to obtain a suitable concentration.

-

-

Analysis:

-

Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak areas.

-

Calculate the percentage of each impurity by comparing its peak area to the total area of all peaks.

-

Quantitative Data from Analytical Methods

The performance of the analytical method is crucial for accurate impurity profiling.

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 10-15 mg/L | [6] |

| Limit of Quantification (LOQ) | 60.1 mg/L | [6] |

| Reproducibility (RSD, n=9) | Good | [6] |

Conclusion

The synthesis of high-purity Erythromycin Thiocyanate requires careful control of reaction parameters to maximize the yield of Erythromycin A and minimize the formation of related substances. A thorough understanding of the potential impurities, their origins, and robust analytical methods for their detection and quantification are paramount for ensuring the quality and safety of the final active pharmaceutical ingredient. This guide provides a foundational understanding of these critical aspects for professionals in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. US9409940B2 - Preparation process of erythromycin thiocyanate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Determination of Erythromycin Thiocyanate and Its Related Substances by Reverse Phase-High Performance Liquid Chromatography [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Erythromycin Thiocyanate Biosynthetic Pathway in Saccharopolyspora erythraea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthetic pathway of erythromycin, a clinically significant macrolide antibiotic produced by the Gram-positive bacterium Saccharopolyspora erythraea. The focus is on the core biochemical steps leading to the formation of erythromycin A and its subsequent conversion to erythromycin thiocyanate, a common pharmaceutical salt. This document details the genetic basis, enzymatic machinery, precursor supply, and methods for analysis and yield improvement, making it a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and antibiotic development.

The Erythromycin Biosynthetic Gene Cluster and Pathway

The biosynthesis of erythromycin is orchestrated by a large set of genes clustered together on the S. erythraea chromosome, known as the ery gene cluster.[1] This cluster spans over 56 kb and contains the genes encoding the enzymes responsible for the synthesis of the polyketide core, the deoxy sugars, and the subsequent tailoring reactions.[2]

The overall biosynthetic pathway can be divided into three main stages:

-

Polyketide Backbone Synthesis: The formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB), from propionyl-CoA and methylmalonyl-CoA precursors.

-

Deoxy Sugar Biosynthesis: The synthesis of the two deoxy sugars, L-mycarose and D-desosamine.

-

Post-PKS Tailoring and Glycosylation: The modification of the 6-dEB core and the attachment of the deoxy sugars to form the final erythromycin congeners (A, B, C, and D).

Synthesis of the 6-deoxyerythronolide B (6-dEB) Core

The synthesis of 6-dEB is catalyzed by a large, modular Type I polyketide synthase (PKS) known as 6-deoxyerythronolide B synthase (DEBS).[3] DEBS is composed of three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), each containing multiple modules.[4] Each module is responsible for one cycle of chain elongation and comprises several catalytic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).[5] The AT domain selects the appropriate extender unit (methylmalonyl-CoA), and the KS domain catalyzes the Claisen condensation to extend the growing polyketide chain.[6] Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) within the modules determine the reduction state of the β-keto group at each elongation step.[5] The process begins with a propionyl-CoA starter unit and involves six successive condensations with methylmalonyl-CoA.[7] The final polyketide chain is released and cyclized by a thioesterase (TE) domain at the C-terminus of DEBS3 to yield 6-dEB.[8]

Biosynthesis of Deoxy Sugars: L-Mycarose and D-Desosamine

The biosynthesis of the two deoxy sugars, L-mycarose and D-desosamine, proceeds via separate pathways encoded by the eryB and eryC genes, respectively.[9] These pathways start from D-glucose-1-phosphate and involve a series of enzymatic reactions including dehydration, epimerization, reduction, and transamination to produce the final TDP-sugar intermediates, TDP-L-mycarose and TDP-D-desosamine.[9][10]

Post-PKS Modifications and Formation of Erythromycin A

Following the synthesis of the 6-dEB core, a series of post-PKS tailoring reactions occur to produce the various erythromycin congeners. The key enzymes involved in this stage are:

-

EryF: A cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B (EB).[11][12]

-

EryBV: A glycosyltransferase that attaches L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB).[12]

-

EryCIII: A glycosyltransferase that attaches D-desosamine to the C-5 hydroxyl group of MEB, yielding erythromycin D.[12]

-

EryK: A cytochrome P450 hydroxylase responsible for the C-12 hydroxylation of erythromycin D to produce erythromycin C.[12][13]

-

EryG: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that methylates the mycarose moiety of erythromycin C to generate the final and most potent product, erythromycin A.[12][13]

The biosynthetic pathway leading from 6-dEB to erythromycin A is depicted in the following diagram.

Caption: Biosynthetic pathway of erythromycin A from primary precursors.

Quantitative Data on Erythromycin Biosynthesis

The efficiency of the erythromycin biosynthetic pathway is dependent on the kinetic properties of its constituent enzymes and the availability of precursors. The following tables summarize key quantitative data from the literature.

Table 1: Enzyme Kinetic Parameters for Key Enzymes in Erythromycin Biosynthesis

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| DEBS 1+TE | (2S)-methylmalonyl-CoA | 24 | 3.4 (for C9-lactone synthesis) | Not Reported |

| DEBS (complete) | - | - | 0.5 (for 6-dEB synthesis) | Not Reported |

| EryF (SaEryF) | 6-deoxyerythronolide B | 13.7 | Not Reported | Not Reported |

| EryF (AcEryF) | 6-deoxyerythronolide B | 17.4 | Not Reported | Not Reported |

| EryF (AeEryF) | 6-deoxyerythronolide B | 19.4 | Not Reported | Not Reported |

| EryK | Erythromycin D | Not Reported | Not Reported | 1200-1900-fold preference over Erythromycin B |

| EryG | Erythromycin C | Not Reported | Not Reported | Not Reported |

Table 2: Erythromycin Production Yields in Engineered Saccharopolyspora erythraea Strains

| Strain / Condition | Genetic Modification / Condition | Titer (mg/L or U/mL) | Fold Increase / % Increase |

| S. erythraea E3-ΔsucC | Deletion of sucC gene | 786.61 mg/L | ~2-fold vs. parent |

| S. erythraea E3-CymRP21-dcas9-sucC (CS) | Suppression of sucC gene with optimized fermentation | 1125.66 mg/L | - |

| S. erythraea::vhb | Chromosomally integrated Vitreoscilla hemoglobin gene (vhb) | - | 70% increase in final titer |

| Bidirectional promoter knock-in strains | Replacement of native promoters with bidirectional promoters | - | 58.3% increase vs. wild-type |

| CRISPRi of sdhA in activated strain | CRISPR interference of sdhA gene | - | 15.1% further increase |

| Nitrogen Optimization | 10.0 g/L corn steep liquor and 4.0 g/L yeast powder | 13672 U/mL | - |

| Ammonium sulfate supplementation | Optimal supplementation rate of 0.02 g/L/h | 1311.1 µg/mL | 101.3% vs. no supplementation |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study and production of erythromycin.

Gene Knockout in Saccharopolyspora erythraea using CRISPR-Cas9

CRISPR-Cas9 has emerged as a powerful tool for targeted gene knockout in S. erythraea.[14][15]

-

gRNA Design and Plasmid Construction:

-

Design a 20 bp guide RNA (gRNA) specific to the target gene using a suitable tool.

-

Synthesize the gRNA sequence and clone it into a CRISPR-Cas9 expression vector for S. erythraea. This vector typically contains the Cas9 nuclease gene under the control of a suitable promoter and the gRNA scaffold.

-

Construct a donor DNA template containing the desired deletion or modification flanked by homologous arms (typically ~1 kb) corresponding to the regions upstream and downstream of the target gene.

-

-

Transformation of S. erythraea:

-

Prepare protoplasts of S. erythraea.

-

Introduce the CRISPR-Cas9 plasmid and the donor DNA template into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on a suitable regeneration medium containing an appropriate antibiotic for selection.

-

-

Screening and Verification of Mutants:

-

Screen the resulting colonies for the desired gene knockout by colony PCR using primers flanking the target region.

-

Confirm the gene deletion by Sanger sequencing of the PCR product.

-

Heterologous Expression of Erythromycin Biosynthetic Genes in E. coli

The heterologous expression of the ery gene cluster in E. coli has been instrumental in studying the functions of individual enzymes and for the production of erythromycin analogs.[16]

-

Plasmid Construction:

-

Clone the desired ery genes or sub-clusters into an E. coli expression vector, such as a pET series plasmid, under the control of an inducible promoter (e.g., T7 promoter).

-

For the expression of large PKS genes, it may be necessary to use multiple plasmids or a bacterial artificial chromosome (BAC).

-

-

Transformation and Expression:

-

Transform the expression plasmid(s) into a suitable E. coli expression host, such as BL21(DE3).

-

Grow the transformed cells in a suitable medium (e.g., LB or a defined medium) to an optimal cell density (OD_600_ of 0.6-0.8).

-

Induce protein expression by adding an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubate the culture at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.

-

-

Analysis of Protein Expression and Product Formation:

-

Harvest the cells by centrifugation.

-

Analyze protein expression by SDS-PAGE and Western blotting.

-

Extract the metabolites from the culture and analyze for the presence of the expected erythromycin intermediates or analogs by HPLC or LC-MS.

-

HPLC Analysis of Erythromycin in Fermentation Broth

High-performance liquid chromatography (HPLC) is a standard method for the quantification of erythromycin in fermentation broths.[16][17]

-

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells and other solid debris.

-

Adjust the pH of the supernatant to ~10 with a suitable base (e.g., NaOH).

-

Perform a liquid-liquid extraction with an organic solvent such as butyl acetate or methyl isobutyl ketone.

-

Separate the organic phase and perform a back-extraction into an acidic aqueous buffer (e.g., phosphate buffer, pH 5.0).

-

The resulting aqueous phase containing the purified erythromycin is then used for HPLC analysis.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer or ammonium acetate) is typically used in an isocratic or gradient elution mode.

-

Detection: UV detection at 215 nm is standard for erythromycin.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of erythromycin A.

-

Quantify the amount of erythromycin in the sample by comparing the peak area to the standard curve.

-

Production and Purification of Erythromycin Thiocyanate

Erythromycin thiocyanate is not a direct biosynthetic product but is formed through a chemical conversion of the erythromycin base after fermentation and extraction.[17][18]

-

Fermentation and Extraction:

-

S. erythraea is cultured in a large-scale fermenter under optimized conditions.

-

After fermentation, the broth is harvested, and the mycelium is separated by filtration or centrifugation.

-

The erythromycin base is extracted from the clarified broth using a solvent such as butyl acetate at an alkaline pH.

-

-

Salt Formation:

-

A solution of a thiocyanate salt (e.g., sodium thiocyanate or ammonium thiocyanate) is added to the organic extract containing the erythromycin base.

-

The pH is adjusted to be slightly acidic (pH 4.0-6.0) to facilitate the formation of the erythromycin thiocyanate salt, which precipitates out of the solution.

-

-

Crystallization and Drying:

-

The precipitated erythromycin thiocyanate is collected by filtration.

-

The crude salt is then purified by recrystallization from a suitable solvent, such as acetone.

-

The purified crystals are washed and dried to yield the final erythromycin thiocyanate product.

-

The overall workflow from fermentation to the final product is illustrated below.

Caption: Workflow for erythromycin thiocyanate production.

Conclusion

The biosynthesis of erythromycin in Saccharopolyspora erythraea is a complex and tightly regulated process involving a large enzymatic assembly line. A thorough understanding of the biosynthetic pathway, the kinetics of the key enzymes, and the regulatory mechanisms is crucial for the rational design of strain improvement strategies. The methodologies outlined in this guide provide a framework for researchers to investigate and manipulate this important metabolic pathway. The continued application of metabolic engineering and synthetic biology approaches holds great promise for enhancing the production of erythromycin and for the generation of novel, clinically valuable analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Production of erythromycin | PPTX [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3637654A - Purification of erythromycin thiocyanate - Google Patents [patents.google.com]

- 8. The kinetics of the hydroxylation of procollagen by prolyl 4-hydroxylase. Proposal for a processive mechanism of binding of the dimeric hydroxylating enzyme in relation to the high kcat/Km ratio and a conformational requirement for hydroxylation of -X-Pro-Gly- sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CRISPR/Cas9-Mediated Multi-Locus Promoter Engineering in ery Cluster to Improve Erythromycin Production in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102659881A - Method for preparing erythromycin thiocyanate - Google Patents [patents.google.com]

- 13. Cloning, characterization, and heterologous expression of the Saccharopolyspora erythraea (Streptomyces erythraeus) gene encoding an EF-hand calcium-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A CRISPR-Cas9 Strategy for Activating the Saccharopolyspora erythraea Erythromycin Biosynthetic Gene Cluster with Knock-in Bidirectional Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. maxwellsci.com [maxwellsci.com]

- 17. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vitro Activity of Erythromycin Thiocyanate Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic discovered in 1952, has long been a cornerstone in the treatment of infections caused by Gram-positive bacteria.[1] Its thiocyanate salt, Erythromycin Thiocyanate, is a formulation designed for specific applications. This technical guide provides an in-depth overview of the in vitro activity of erythromycin against key Gram-positive pathogens, focusing on quantitative data, detailed experimental protocols, and the underlying mechanism of action.

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule.[1][2] This binding event interferes with the translocation step of protein synthesis, preventing the nascent polypeptide chain from moving from the A-site to the P-site of the ribosome.[1][2] Consequently, the synthesis of essential proteins is halted, leading to the inhibition of bacterial growth and replication.[1][2][3]

Mechanism of action of Erythromycin.

Quantitative In Vitro Activity

The in vitro efficacy of erythromycin is primarily quantified by two key parameters: the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in disk diffusion assays. The following tables summarize the reported in vitro activity of erythromycin against common Gram-positive bacteria. It is important to note that the specific salt form, Erythromycin Thiocyanate, is expected to exhibit its activity through the erythromycin base.

Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | 512[4] | - | 0.25 - 2048[4] |

| Streptococcus pyogenes | - | 0.125[5] | 0.0125 - >256[5][6] |

| Streptococcus pneumoniae | >256[3] | >256[3] | ≤0.25 - >256[7] |

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Zone of Inhibition Diameters for Erythromycin (15 µg disk) against Gram-Positive Bacteria

| Bacterial Species | Susceptible (mm) | Intermediate (mm) | Resistant (mm) | Zone Diameter Range (mm) |

| Staphylococcus aureus | ≥23 | 14-22 | ≤13 | 10 - 33[8] |

| Streptococcus pyogenes | ≥21[9] | 16-20[9] | ≤15[9] | - |

| Streptococcus pneumoniae | ≥21 | 16-20 | ≤15 | - |

Experimental Protocols

Accurate determination of in vitro activity relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for the two most common assays.

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] Broth microdilution is a common method for determining MIC values.

1. Preparation of Inoculum:

-

Isolate three to five morphologically similar colonies of the test bacterium from an 18- to 24-hour agar plate.

-

Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

2. Preparation of Erythromycin Thiocyanate Dilutions:

-

Prepare a stock solution of Erythromycin Thiocyanate in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of desired concentrations.

3. Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of Erythromycin Thiocyanate at which there is no visible growth.

Workflow for MIC determination.

Disk Diffusion Assay Protocol

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antibiotics.

1. Preparation of Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC assay.

2. Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes.

3. Application of Antibiotic Disk:

-

Using sterile forceps, place a 15 µg erythromycin disk onto the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

4. Incubation:

-

Invert the plate and incubate at 35-37°C for 16-24 hours. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere enriched with 5% CO2.

5. Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around the disk in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts (e.g., from CLSI or EUCAST).[11]

Conclusion

Erythromycin Thiocyanate, through its active erythromycin base, remains a relevant agent against a spectrum of Gram-positive bacteria. This guide provides essential quantitative data and detailed methodologies to aid researchers and drug development professionals in their in vitro assessment of this important antibiotic. The provided information on its mechanism of action and standardized testing protocols serves as a valuable resource for further investigation and development in the field of antimicrobial research.

References

- 1. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selection of Zone Size Interpretive Criteria for Disk Diffusion Susceptibility Tests of Three Antibiotics against Streptococcus pneumoniae, Using the New Guidelines of the National Committee for Clinical Laboratory Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotype Distribution and Characteristics of the Minimum Inhibitory Concentrations of Streptococcus pneumoniae Isolated from Pediatric Patients in Kunming, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibiotic Susceptibility of Streptococcus Pyogenes Isolated from Respiratory Tract Infections in Dakar, Senegal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EUCAST: EUCAST Panel of S. pneumoniae and betalactam agents [eucast.org]

- 11. nicd.ac.za [nicd.ac.za]

A Technical Guide to the Role of Erythromycin Thiocyanate in Elucidating Antibiotic Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Erythromycin Thiocyanate's role as a critical tool in the study of antibiotic resistance. Erythromycin, a macrolide antibiotic derived from the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythreus), serves as a foundational compound for investigating the complex interplay between bacteria and antimicrobial agents.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a powerful model for understanding how bacteria evolve to evade therapeutic intervention.[2][4][5][6][7] This document details its mechanism, the resistance pathways bacteria employ against it, and the experimental protocols where it is a key reagent.

Core Mechanism of Action: Protein Synthesis Inhibition

Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 23S ribosomal RNA (rRNA) molecule within the 50S ribosomal subunit.[1][8][9] This binding occurs within the polypeptide exit tunnel, effectively blocking the progression of the nascent peptide chain.[10] This obstruction prevents the crucial steps of transpeptidation and/or translocation, thereby halting protein synthesis and inhibiting bacterial growth.[1][4][5][8] This targeted action does not affect the synthesis of nucleic acids.[1][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Erythromycin Thiocyanate - Amerigo Scientific [amerigoscientific.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. toku-e.com [toku-e.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Erythromycin thiocyanate | 7704-67-8 | AE29669 | Biosynth [biosynth.com]

- 7. nbinno.com [nbinno.com]

- 8. ERYTHROMYCIN (PD002345, ULGZDMOVFRHVEP-RWJQBGPGSA-N) [probes-drugs.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Erythromycin Thiocyanate

AN-HPLC-ET-001

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Erythromycin Thiocyanate. The protocol herein provides a step-by-step guide for method development, system suitability, and complete validation in accordance with International Council for Harmonisation (ICH) guidelines. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Erythromycin Thiocyanate in various sample matrices.

Introduction

Erythromycin is a macrolide antibiotic effective against a wide range of bacteria. Its thiocyanate salt is commonly used in pharmaceutical formulations. Accurate and reliable quantification of Erythromycin Thiocyanate is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document presents a detailed protocol for a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Chemical Properties of Erythromycin Thiocyanate

-

Molecular Formula: C₃₈H₆₉N₂O₁₃S

-

Molecular Weight: 793.02 g/mol

-

Solubility: Slightly soluble in water, freely soluble in methanol and ethanol.[1]

-

UV Absorbance: Erythromycin exhibits UV absorbance at lower wavelengths, with a peak around 210-215 nm.

HPLC Method Development Workflow

The development of a robust HPLC method follows a systematic approach to select and optimize chromatographic conditions. The workflow for this process is illustrated below.

Caption: Workflow for HPLC Method Development.

Experimental Protocols

4.1. Materials and Reagents

-

Erythromycin Thiocyanate Reference Standard

-

Acetonitrile (HPLC Grade)

-

Dipotassium hydrogen phosphate (Analytical Grade)

-

Orthophosphoric acid (Analytical Grade)

-

Water (HPLC Grade)

4.2. Instrumentation

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

4.3. Preparation of Solutions

-

Mobile Phase: Prepare a 0.02 M solution of dipotassium hydrogen phosphate in water and adjust the pH to 9.0 with diluted orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 40:60 v/v).[2][3] The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Erythromycin Thiocyanate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 10-150 µg/mL).

4.4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 0.02 M Phosphate Buffer (pH 9.0) : Acetonitrile (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

4.5. System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the working standard solution (e.g., 50 µg/mL) in six replicates. The acceptance criteria are defined in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

| % RSD of Retention Time | ≤ 1.0% |

Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The relationship between the validation parameters is depicted below.

Caption: Interrelationship of HPLC Method Validation Parameters.

5.1. Specificity

-

Protocol: Inject the blank (mobile phase), a placebo solution (if applicable), and a standard solution of Erythromycin Thiocyanate.

-

Acceptance Criteria: The blank and placebo injections should not show any interfering peaks at the retention time of Erythromycin Thiocyanate.

5.2. Linearity

-

Protocol: Prepare a series of at least five concentrations of Erythromycin Thiocyanate (e.g., 10, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria: Plot a calibration curve of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

5.3. Accuracy

-

Protocol: Perform recovery studies by spiking a placebo with known amounts of Erythromycin Thiocyanate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level and analyze.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5.4. Precision

-

5.4.1. Repeatability (Intra-day Precision)

-

Protocol: Analyze six independent samples of Erythromycin Thiocyanate at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The relative standard deviation (%RSD) of the results should be ≤ 2.0%.

-

-

5.4.2. Intermediate Precision (Inter-day and Inter-analyst)

-

Protocol: Repeat the repeatability study on a different day with a different analyst.

-

Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.

-

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

-

-

Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

5.6. Robustness

-

Protocol: Deliberately vary critical method parameters one at a time and assess the effect on the results.[1][4][5]

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 5°C)

-

Mobile Phase pH (± 0.2 units)

-

Acetonitrile composition in the mobile phase (± 2%)

-

-

Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by these minor variations.

Data Presentation

The quantitative data from the method development and validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

| Replicate | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | ... | ... | ... | ... |

| 2 | ... | ... | ... | ... |

| 3 | ... | ... | ... | ... |

| 4 | ... | ... | ... | ... |

| 5 | ... | ... | ... | ... |

| 6 | ... | ... | ... | ... |

| Mean | ... | ... | ... | ... |

| %RSD | ... | ... | - | - |

Table 2: Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 10 | ... |

| 25 | ... |

| 50 | ... |

| 100 | ... |

| 150 | ... |

| r² | ... |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | ... | ... | ... |

| 100% | ... | ... | ... |

| 120% | ... | ... | ... |

| Mean % Recovery | ... | ... | ... |

Table 4: Precision Data

| Parameter | %RSD |

| Repeatability | ... |

| Intermediate Precision | ... |

Table 5: Robustness Study Results

| Parameter Varied | % Change | System Suitability | Assay Result (% of Nominal) |

| Flow Rate (+0.1 mL/min) | +10% | Pass | ... |

| Flow Rate (-0.1 mL/min) | -10% | Pass | ... |

| Temperature (+5°C) | - | Pass | ... |

| ... | ... | ... | ... |

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantification of Erythromycin Thiocyanate. The method development was systematic, and the subsequent validation demonstrated that the method is specific, linear, accurate, precise, and robust for its intended application in a quality control environment. This method can be readily implemented in pharmaceutical laboratories for the routine analysis of Erythromycin Thiocyanate.

References

- 1. altabrisagroup.com [altabrisagroup.com]

- 2. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. chromatographytoday.com [chromatographytoday.com]

Solubility Profile of Erythromycin Thiocyanate in Common Organic Solvents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of Erythromycin Thiocyanate in three common organic solvents: methanol, ethanol, and acetone. The provided data and protocols are intended to support research, development, and formulation activities involving this macrolide antibiotic.

Introduction

Erythromycin Thiocyanate is the thiocyanate salt of erythromycin, a broad-spectrum macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea. Understanding its solubility in various solvents is a critical parameter for the development of dosage forms, purification processes, and analytical methods. This document compiles available quantitative solubility data and presents a detailed protocol for its experimental determination.

Quantitative Solubility Data

The solubility of Erythromycin Thiocyanate is significantly influenced by the solvent and temperature. The following table summarizes the available quantitative data for its solubility in methanol, ethanol, and acetone.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₁) | Solubility (mg/mL) | Notes |

| Methanol | 5.0 | 0.0158 | 35.8 | Data for Erythromycin Thiocyanate Dihydrate. |

| 10.0 | 0.0183 | 41.5 | Data for Erythromycin Thiocyanate Dihydrate. | |

| 15.0 | 0.0212 | 48.2 | Data for Erythromycin Thiocyanate Dihydrate. | |

| 20.0 | 0.0245 | 55.8 | Data for Erythromycin Thiocyanate Dihydrate. | |

| 25.0 | 0.0284 | 64.9 | Data for Erythromycin Thiocyanate Dihydrate. | |

| 30.0 | 0.0328 | 75.2 | Data for Erythromycin Thiocyanate Dihydrate. | |

| 35.0 | 0.0378 | 87.0 | Data for Erythromycin Thiocyanate Dihydrate. | |

| 40.0 | 0.0436 | 100.7 | Data for Erythromycin Thiocyanate Dihydrate. | |

| 45.0 | 0.0502 | 116.8 | Data for Erythromycin Thiocyanate Dihydrate. | |

| Ethanol | 30.0 | 0.0254 | ~30.0 | Data for Erythromycin base, not the thiocyanate salt. Provided as a reference.[1] |

| Acetone | 30.0 | 0.0217 | Not specified | Data for Erythromycin base, not the thiocyanate salt. Provided as a reference.[1] |

Note on Data: The quantitative data for methanol is derived from a study on Erythromycin Thiocyanate Dihydrate[2]. The data for ethanol and acetone is for the erythromycin base and should be used as an approximation for the thiocyanate salt's solubility. Qualitative assessments consistently describe Erythromycin Thiocyanate as "freely soluble" or "very soluble" in both ethanol and acetone.

Experimental Protocol: Determination of Erythromycin Thiocyanate Solubility

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent. This method is recommended by regulatory bodies such as the World Health Organization (WHO) and is considered the gold standard for solubility determination.

1. Materials and Equipment:

-

Erythromycin Thiocyanate powder

-

Methanol, ethanol, and acetone (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for erythromycin quantification, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Protocol Steps:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Erythromycin Thiocyanate powder to a series of vials. A visible excess of solid should remain at the end of the experiment.

-

Add a known volume of the respective solvent (methanol, ethanol, or acetone) to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Erythromycin Thiocyanate in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation of Solubility:

-

Calculate the solubility of Erythromycin Thiocyanate in the solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

3. Experimental Workflow Diagram:

Caption: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways and Logical Relationships

The determination of solubility is a direct physicochemical measurement and does not involve biological signaling pathways. The logical relationship in this context is the experimental procedure itself, as depicted in the workflow diagram above. The process follows a linear progression from sample preparation to data analysis to obtain the final solubility value. The key relationship is that between the solid and liquid phases of the substance and the solvent, which reaches a state of equilibrium where the rate of dissolution equals the rate of precipitation.

Conclusion

The provided data and protocols offer valuable resources for professionals working with Erythromycin Thiocyanate. The high solubility in methanol, and inferred high solubility in ethanol and acetone, are important considerations for formulation development and manufacturing processes. The detailed experimental protocol provides a robust method for independently verifying and expanding upon the available solubility data.

References

Application Notes and Protocols for Bacterial Susceptibility Testing Using Erythromycin Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin is a macrolide antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades. It functions by inhibiting bacterial protein synthesis.[1][2][3] Specifically, erythromycin binds to the 50S ribosomal subunit, which prevents the formation of peptide bonds and the translocation step during protein synthesis.[1][2][3] Resistance to erythromycin can emerge through modifications of the ribosomal target.[1] Erythromycin Thiocyanate is a salt of erythromycin that is utilized in microbiological and pharmaceutical research. These application notes provide detailed protocols for determining the susceptibility of bacteria to Erythromycin Thiocyanate using standardized methods, primarily referencing the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).

The following protocols for disk diffusion and broth microdilution are fundamental techniques in clinical microbiology and drug discovery for assessing the in vitro activity of antimicrobial agents.

Mechanism of Action of Erythromycin

Erythromycin exerts its bacteriostatic effect by reversibly binding to the P site of the 50S subunit of the bacterial ribosome. This binding blocks the exit of the growing polypeptide chain and inhibits the translocation of tRNA from the A site to the P site, thereby halting protein synthesis.

References

Application Notes and Protocols: Erythromycin Thiocyanate Stock Solution Preparation and Storage

Introduction

Erythromycin is a broad-spectrum macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus).[1][2] Erythromycin Thiocyanate is the thiocyanate salt form of Erythromycin.[3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents bacterial growth and replication.[4][5][6] This makes it a critical tool in various research applications, including antimicrobial studies, and as a raw material for the synthesis of other antibiotics like azithromycin and clarithromycin.[5][7] These notes provide detailed protocols for the preparation and storage of Erythromycin Thiocyanate stock solutions for laboratory use.

Physicochemical and General Data

Erythromycin Thiocyanate is typically supplied as a white or off-white crystalline powder.[3] It is essential to handle the compound in accordance with safety data sheets, using personal protective equipment, as it can be harmful if swallowed, inhaled, or in contact with skin.[8]

| Property | Data | Citations |

| CAS Number | 7704-67-8 | [3][8][9][10][11] |

| Molecular Formula | C₃₇H₆₇NO₁₃ • HSCN | [3][9] |

| Molecular Weight | 793.02 g/mol | [3][4][9][11] |

| Appearance | White or off-white fine needle or crystalline powder | [3][12] |

| Melting Point | 166-167 °C | [8][10] |

| Purity | ≥98% | [9] |

Solubility of Erythromycin Thiocyanate

The solubility of Erythromycin Thiocyanate is a critical factor in preparing concentrated stock solutions. It exhibits good solubility in alcohols and DMSO, but is only slightly soluble in water.[3][12][13] For high-concentration stocks, the use of fresh, anhydrous DMSO is recommended, as hygroscopic (moisture-absorbing) DMSO can reduce the solubility of the compound.[1][4]

| Solvent | Solubility | Citations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (126.10 mM) | [1][4] |

| Ethanol | Soluble / Very Soluble | [3][13] |

| Methanol | Very Soluble | [13] |

| Propylene Glycol | Easily Soluble | [12] |

| Water | Slightly Soluble | [12][13] |

| Chloroform | Slightly Soluble | [13] |

| Ether | Slightly Soluble | [12] |

Note: A detailed study has shown that solubility in alcohol-based solvents is markedly higher than in ester solvents and water, and generally increases with temperature.[14]

Experimental Protocols: Stock Solution Preparation

Safety Precautions:

-

Always handle Erythromycin Thiocyanate powder in a well-ventilated area or a chemical fume hood.[15]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][17]

-

Refer to the Safety Data Sheet (SDS) for complete handling and hazard information.[8][15][16][17][18]

Protocol 3.1: Preparation of 50 mg/mL Stock Solution in Ethanol

This protocol is suitable for applications where ethanol is a compatible solvent.

Materials:

-

Erythromycin Thiocyanate powder (CAS 7704-67-8)

-

95% Ethanol (EtOH), sterile

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe filter (0.22 µm) for sterilization

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Aseptically weigh 50 mg of Erythromycin Thiocyanate powder and transfer it to a sterile 15 mL conical tube.

-

Add 1 mL of 95% ethanol to the tube.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

-

(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.

-

Store aliquots as recommended in Section 4.

Protocol 3.2: Preparation of 100 mg/mL Stock Solution in DMSO

This protocol is ideal for achieving a high-concentration stock solution.

Materials:

-

Erythromycin Thiocyanate powder (CAS 7704-67-8)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile conical tubes (e.g., 15 mL)

-

Vortex mixer or sonicator

-

Sterile microcentrifuge tubes for aliquots

Procedure:

-

Aseptically weigh 100 mg of Erythromycin Thiocyanate powder and transfer it to a sterile conical tube.

-

Add 1 mL of anhydrous DMSO. Use a newly opened bottle of DMSO to ensure minimal water content.[1][4]

-

Cap the tube tightly and vortex. If dissolution is difficult, use an ultrasonic bath for a few minutes.[1]

-

As DMSO is a powerful solvent, filter sterilization is often unnecessary if sterile technique is followed.

-

Aliquot the solution into sterile, single-use microcentrifuge tubes.

-

Clearly label all tubes with the necessary information.

-

Store aliquots as recommended in Section 4.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of Erythromycin Thiocyanate.

| Form | Storage Temperature | Duration | Notes | Citations |

| Solid Powder | 2°C to 8°C | Long-term | Store in a tightly closed container in a dry, cool place. | [15][16] |

| Solid Powder | ≤30°C | Mid-term | Keep away from moisture. | [3] |

| Stock Solution in Solvent | -20°C | 1 month | Sealed storage, away from moisture. | [8] |

| Stock Solution in Solvent | -80°C | 6 months | Preferred for long-term stability. | [8] |

Note: Some protocols for the erythromycin base suggest storage at -20°C for up to one year, but stability may vary with the thiocyanate salt and solvent used.[19][20] It is recommended to follow the shorter, more conservative guidelines for stock solutions to ensure efficacy.

Mechanism of Action and Applications

Erythromycin Thiocyanate inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the translocation step of peptide chain elongation.[1][3][6] This targeted action makes it effective against a wide range of bacteria and useful in various research contexts.

Key Research Applications:

-

Antimicrobial Susceptibility Testing: Used as a reference antibiotic against Gram-positive and some Gram-negative bacteria.[3]

-

Mechanism of Action Studies: Employed in research to understand bacterial protein synthesis and macrolide resistance.[5]

-

Veterinary Pharmaceutical Research: A common agent for treating bacterial infections in animals.[5]

-

Other Research: Has been investigated for potential neuroprotective and antitumor effects.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for preparing a sterile stock solution of Erythromycin Thiocyanate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. toku-e.com [toku-e.com]

- 4. selleckchem.com [selleckchem.com]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 7. US9409940B2 - Preparation process of erythromycin thiocyanate - Google Patents [patents.google.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. vivanls.com [vivanls.com]

- 12. Erythromycin thiocyanate-Jiangxi Runquankang Biotechnology Co., Ltd Aprotinin [en.runquankang.cn]

- 13. Erythromycin Thiocyanate Powder Raw Material and Erythromycin Ethylsuccinate API BP, EP, USP Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. biosynth.com [biosynth.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. Erythromycin Stock Solution [novoprolabs.com]

- 20. goldbio.com [goldbio.com]

Application Note: Microbiological Bioassay for Potency Testing of Erythromycin Thiocyanate

Introduction